molecular formula C9H13NO2 B1276383 (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol CAS No. 46032-98-8

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Cat. No.: B1276383
CAS No.: 46032-98-8
M. Wt: 167.2 g/mol
InChI Key: JUCGVCVPNPBJIG-RKDXNWHRSA-N
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Description

Structural Significance: Amino Alcohol Backbone and Chirality

Structurally, (1R,2R)-(−)-2-Amino-1-phenyl-1,3-propanediol features an amino alcohol backbone characterized by two hydroxyl groups (diol) positioned at carbons 1 and 3 of a propane chain, and an amino group attached to carbon 2. The presence of a phenyl substituent on carbon 1 further defines its chemical identity.

The compound's chirality arises from the stereogenic centers at carbons 1 and 2, both configured in the R absolute configuration, which is denoted in the compound's name as (1R,2R). This stereochemical arrangement imparts specific three-dimensional spatial orientation, influencing its chemical reactivity and interaction with biological targets.

The molecular formula is $$ \text{C}9\text{H}{13}\text{NO}_2 $$, with a molar mass of approximately 167.21 g/mol. Key physicochemical properties include a melting point range of 112–118 °C, a boiling point near 295.79 °C, and a density estimated around 1.1222 g/cm³. Its refractive index and predicted pKa (around 11.73) reflect its polar nature and acid-base behavior in solution.

Property Value
Molecular Formula C₉H₁₃NO₂
Molar Mass 167.21 g/mol
Melting Point 112–118 °C
Boiling Point ~295.79 °C
Density ~1.1222 g/cm³
Optical Rotation −39° (c=1, 1N HCl)
pKa (predicted) 11.73 ± 0.45
Refractive Index −26.5° (c=1, MeOH)

The stereochemical configuration and functional groups confer the molecule with versatility as a chiral ligand and intermediate in asymmetric synthesis. Its amino alcohol motif is a common scaffold in medicinal chemistry, facilitating hydrogen bonding and coordination with metal centers in catalytic processes.

Properties

IUPAC Name

(1R,2R)-2-amino-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCGVCVPNPBJIG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46032-98-8
Record name (1R,2R)-2-Amino-1-phenyl-1,3-propanediol
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Record name 2-Amino-1-phenyl-1,3-propanediol, threo-(-)-
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Record name [R(R*,R*)]-2-amino-1-phenylpropane-1,3-diol
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Record name 2-AMINO-1-PHENYL-1,3-PROPANEDIOL, THREO-(-)-
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Preparation Methods

Alkoxyamine Pathway

The US5998669A patent outlines a two-step process using 1,3-dihydroxyacetone dimer (1) as the starting material. In the first step, the dimer reacts with alkoxyamines (e.g., methoxyamine) in anhydrous ethanol under mild conditions (5–40°C) to form an alkoxyimine intermediate (2). Subsequent hydrogenation with Raney nickel or palladium catalysts at 40 psi H₂ yields the target compound (3) with 71% isolated yield.

Key Conditions

  • Catalyst: 20% Pd(OH)₂/C or Raney nickel
  • Pressure: 40 psi H₂ (vs. traditional 1,450 psi)
  • Solvent: Ethanol or methanol

This method avoids hazardous ammonia and high-pressure equipment, making it industrially viable.

Catalytic Hydrogenation of Nitro Intermediates

Benzylamine Route (CN102399161A)

A Chinese patent describes a five-step synthesis starting from benzaldehyde and nitromethane:

  • Nitroaldol Reaction : Benzaldehyde reacts with nitromethane using a chiral catalyst to yield (R)-2-nitro-1-phenylethanol.
  • Formaldehyde Addition : Reaction with formaldehyde forms (1R,2R)-2-nitro-1-phenyl-1,3-propanediol.
  • Hydrogenation : Catalytic hydrogenation (5% Pt/C, 40 psi H₂) reduces the nitro group to an amine, achieving 95% yield.

Catalyst Efficiency

Catalyst Pressure (psi) Yield (%)
5% Pt/C 40 95
20% Pd/C 40 90

This route is scalable but requires careful control of stereochemistry during nitro group reduction.

Enzymatic Cascades for Stereoselective Synthesis

Transketolase-Transaminase System

Recent work in ACS Catalysis (2021) engineered transketolase (TK) and ω-transaminase (TA) to synthesize the compound from 4-(methylsulfonyl)benzaldehyde. TK catalyzes the formation of a ketose intermediate, which TA converts into the target aminodiol.

Optimized Conditions

  • TK Mutant: E469G/F468A (95% ee, R-configuration)
  • TA Mutant: A113V/L164M (96% diastereomeric excess)
  • Yield: 76% with >99% enantiomeric excess.

This green chemistry approach eliminates heavy metal catalysts and operates under aqueous, mild conditions.

Resolution of Racemic Mixtures

Chiral Ligand-Assisted Crystallization

Racemic 2-amino-1-phenyl-1,3-propanediol is resolved using dibenzoyltartaric acid derivatives. The (1R,2R)-enantiomer forms a less soluble salt with D-dibenzoyltartaric acid, achieving 98% optical purity after recrystallization.

Resolution Efficiency

Resolving Agent Solvent Purity (%)
D-DBTA Ethanol 98
L-DBTA Acetonitrile 95

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Pressure (psi) Sustainability
Reductive Amination 71 High 40 Moderate
Catalytic Hydrogenation 95 Moderate 40–100 Low
Enzymatic Cascade 76 Very High Ambient High
Resolution 50 High Ambient Low

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of various amino alcohol derivatives.

    Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. It may also interact with proteins, altering their conformation and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric Comparisons

(1R,2R)-(-)- vs. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Property (1R,2R)-(-)-Isomer (1S,2S)-(+)-Isomer
Configuration R,R configuration S,S configuration
Role in Synthesis Active intermediate for chloramphenicol Non-active byproduct or ligand precursor
Toxicity Low (retained in drug synthesis) High (discarded as waste)
Optical Rotation [α]ᴅ = - (exact value varies by solvent) [α]ᴅ = + (reported in Parke-Davis diol)

Key Insight : The (1R,2R) isomer is pharmacologically favored, while the (1S,2S) isomer is often repurposed for chiral ligand synthesis or discarded.

Structural Analogues in Drug Development

D-threo-2-Amino-1-phenyl-1,3-propanediol (CAS: 55779-26-5)
  • Structure : (1S,2R) configuration.
  • Application : Inhibits murine glucocerebroside synthetase (Ki = 0.7 µM), showing uncompetitive inhibition against UDP-glucose.
  • Comparison: Unlike the (1R,2R) isomer, this derivative contains a morpholino group, enhancing its enzyme-binding specificity.
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol
  • Structure: Four stereoisomers with a decanoylamino tail.
  • Activity : The D-threo (1S,2R) isomer is the most potent inhibitor of glucosyltransferase.
  • Divergence: Bulkier substituents reduce solubility but improve target affinity compared to the parent aminodiol.

Non-Amino Derivatives

2-Phenyl-1,3-propanediol Dicarbamate (Felbamate)
  • Structure: Carbamate groups replace amino functionalities.
  • Application: Antiepileptic drug with distinct mechanism unrelated to aminodiols.
  • Key Difference: The absence of an amino group eliminates chiral complexity but introduces carbamate-mediated neuroactivity.

Biological Activity

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C9H13NO2
  • CAS Number: 46032-98-8
  • Chirality: The compound features two chiral centers, contributing to its optical activity and influencing its biological interactions.

This compound exhibits several biological activities primarily through its interactions with enzymes and proteins:

  • Enzyme Inhibition: The compound can act as an inhibitor by binding to the active sites of various enzymes. This property is particularly relevant in the context of drug design where enzyme inhibition is a therapeutic target.
  • Protein Interaction: It has been shown to alter protein conformation, potentially affecting their functionality. This characteristic is crucial for understanding its role in biochemical pathways.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications:

  • Norepinephrine Reuptake Inhibitor: It serves as a precursor in the synthesis of (S,S)-reboxetine, a selective norepinephrine reuptake inhibitor used in treating depression .
  • Chiral Building Block: The compound is utilized in asymmetric synthesis to produce other biologically active molecules, enhancing the efficiency of drug development .

Synthesis of (S,S)-Reboxetine

A significant application of this compound is its role in synthesizing (S,S)-reboxetine. A study demonstrated two distinct synthetic routes utilizing this compound:

  • First Route: Involves N,N-dibenzylation followed by rearrangement reactions yielding (S,S)-reboxetine with an overall yield of 6.2% .
  • Second Route: A more efficient method resulted in an 8.5% yield through a series of transformations involving the compound .

These studies highlight the compound's importance in developing pharmacologically active agents.

Enzyme Interaction Studies

Research has focused on the interaction between this compound and various enzymes:

EnzymeActivity ObservedReference
Alcohol DehydrogenaseAltered enantioselectivity in catalysis
Norepinephrine TransporterInhibition leading to increased norepinephrine levels

These interactions suggest that the compound could be pivotal in modulating neurotransmitter levels and enzymatic reactions critical for various physiological processes.

Comparative Analysis with Similar Compounds

Comparative studies have shown that this compound exhibits distinct biological properties compared to its enantiomer (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol:

Property(1R,2R)-(-) Form(1S,2S)-(+) Form
Enzyme InhibitionSignificantModerate
Protein InteractionHighLow
Therapeutic ApplicationsBroadLimited

This comparison underscores the relevance of stereochemistry in determining biological activity.

Q & A

Q. What are the standard synthetic routes for (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol, and how is stereochemical purity ensured?

The compound is typically synthesized via catalytic asymmetric hydrogenation or chiral resolution methods. For example, it can be derived from intermediates like (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate (DANI) through selective hydrolysis and deprotection steps . To ensure stereochemical purity, chiral chromatography (e.g., using polysaccharide-based columns) and polarimetry ([α]25/D = −30° in 6 M HCl) are employed to validate enantiomeric excess .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assignments based on splitting patterns (e.g., diastereotopic protons in the propanediol backbone) and coupling constants to confirm stereochemistry .
  • FT-IR : Identification of functional groups (e.g., hydroxyl, amine, and aromatic C-H stretches) .
  • Mass spectrometry (MS) : Molecular ion peaks (m/z 212.20) and fragmentation patterns align with the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the N,N-dimethylation of this compound?

Optimization involves:

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) or organocatalysts enhance dimethylation efficiency. Evidence suggests using excess dimethylamine under inert atmospheres .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics .
  • Temperature control : Maintaining 60–80°C balances reactivity and minimizes side reactions like over-alkylation .
    Post-reaction, vacuum distillation and pH adjustment (to ~9–10) isolate the product while removing unreacted amines .

Q. What experimental strategies resolve contradictions in enantiomeric excess measurements between polarimetry and chiral HPLC?

Discrepancies may arise from solvent effects or impurities. Mitigation steps include:

  • Cross-validation : Compare polarimetry ([α]25/D) in standardized solvents (e.g., 6 M HCl) with HPLC retention times using chiral columns .
  • Purification : Recrystallization from ethanol/water mixtures reduces impurities that skew optical rotation .
  • Advanced analytics : Use 2D NMR (e.g., NOESY) to confirm spatial arrangement of substituents .

Q. How does the nitro group on the phenyl ring influence reactivity in downstream applications?

The electron-withdrawing nitro group (para-substituted) enhances electrophilic substitution resistance but facilitates reduction to amine derivatives. For example, catalytic hydrogenation (H2/Pd) converts the nitro group to an amine, enabling use in peptidomimetic syntheses . Kinetic studies show nitro reduction occurs preferentially over propanediol backbone modification under mild conditions (25°C, 1 atm H2) .

Q. What are common pitfalls in scaling up lab-scale synthesis, and how are they addressed?

  • Byproduct formation : At larger scales, prolonged reaction times increase side products (e.g., oxidized diols). Use of antioxidants (e.g., BHT) or inert gas purging mitigates this .
  • Heat dissipation : Exothermic steps (e.g., catalytic hydrogenation) require jacketed reactors with precise temperature control to avoid thermal degradation .
  • Workflow bottlenecks : Replace batch distillation with continuous fractional distillation for efficient solvent recovery .

Methodological Considerations

Q. How can researchers validate the absence of diastereomeric impurities in final products?

  • Chiral derivatization : React with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze via 1H NMR for split signals .
  • Melting point analysis : Sharp mp ranges (163–165°C) indicate high purity; broad ranges suggest contamination .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Q. What protocols ensure safe handling of this compound given its hygroscopic and irritant properties?

  • Storage : Desiccate at 2–8°C in amber glass bottles to prevent hydrolysis .
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods during synthesis .
  • Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in optical rotation data?

  • Standardization : Calibrate polarimeters with sucrose solutions and report solvent/temperature conditions explicitly .
  • Statistical analysis : Perform triplicate measurements and report mean ± SD to account for instrumental drift .

Q. What are the limitations of using FT-IR alone to confirm functional group integrity?

FT-IR may fail to distinguish between similar functional groups (e.g., primary vs. secondary amines). Complementary techniques like Raman spectroscopy (for nitro group confirmation) or XPS (surface composition analysis) enhance reliability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol
Reactant of Route 2
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

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